molecular formula C19H13ClN6O B12210424 3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol CAS No. 5272-05-9

3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol

Cat. No.: B12210424
CAS No.: 5272-05-9
M. Wt: 376.8 g/mol
InChI Key: SFQVCKDLEBKALE-UHFFFAOYSA-N
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Description

3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .

Preparation Methods

The synthesis of 3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol involves multiple steps, starting from the appropriate substituted phenylhydrazine and aldehyde. The synthetic route typically includes the formation of the pyrazole ring followed by the construction of the triazolo[1,5-c]pyrimidine scaffold. Reaction conditions often involve the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete cyclization and formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and pyrazole rings.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as:

These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of the 3-chloro-4-methylphenyl group and the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold in 3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol contributes to its distinct biological properties and potential as a therapeutic agent .

Properties

CAS No.

5272-05-9

Molecular Formula

C19H13ClN6O

Molecular Weight

376.8 g/mol

IUPAC Name

3-[10-(3-chloro-4-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol

InChI

InChI=1S/C19H13ClN6O/c1-11-5-6-13(8-16(11)20)26-18-15(9-22-26)19-23-17(24-25(19)10-21-18)12-3-2-4-14(27)7-12/h2-10,27H,1H3

InChI Key

SFQVCKDLEBKALE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC(=CC=C5)O)Cl

Origin of Product

United States

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